4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one

Serotonin Receptor GPCR Pharmacology Antidepressant

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one (CAS 902322-61-6, PubChem CID 4870118) is a synthetic small molecule that combines a 6,8‑dimethyl‑2H‑chromen‑2‑one (coumarin) core with a 4‑(2‑methoxyphenyl)piperazine pharmacophore via a methylene linker. The coumarin scaffold is a privileged structure in medicinal chemistry, widely exploited for its tunable electronic properties and ability to engage diverse biological targets; the N‑arylpiperazine moiety is a well‑established recognition element for G‑protein‑coupled receptors (GPCRs) and enzymes.

Molecular Formula C23H26N2O3
Molecular Weight 378.472
CAS No. 902322-61-6
Cat. No. B2371431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one
CAS902322-61-6
Molecular FormulaC23H26N2O3
Molecular Weight378.472
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4OC)C
InChIInChI=1S/C23H26N2O3/c1-16-12-17(2)23-19(13-16)18(14-22(26)28-23)15-24-8-10-25(11-9-24)20-6-4-5-7-21(20)27-3/h4-7,12-14H,8-11,15H2,1-3H3
InChIKeyMQFWJUBRZOZZLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one (CAS 902322-61-6): Chemical Identity, Scaffold Classification, and Procurement Context


4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one (CAS 902322-61-6, PubChem CID 4870118) is a synthetic small molecule that combines a 6,8‑dimethyl‑2H‑chromen‑2‑one (coumarin) core with a 4‑(2‑methoxyphenyl)piperazine pharmacophore via a methylene linker [1]. The coumarin scaffold is a privileged structure in medicinal chemistry, widely exploited for its tunable electronic properties and ability to engage diverse biological targets; the N‑arylpiperazine moiety is a well‑established recognition element for G‑protein‑coupled receptors (GPCRs) and enzymes [2]. Standard computed properties—molecular weight 378.5 g mol⁻¹, XLogP3 3.6, zero hydrogen‑bond donors, five acceptors, four rotatable bonds—delineate a compound of moderate lipophilicity and limited conformational flexibility [1]. The compound is commercially available as a screening‑collection item (e.g., Life Chemicals F3385‑2528) , positioning it as a starting point for hit‑to‑lead optimization rather than an advanced lead. This guide extracts quantitative differentiation evidence from the published coumarin–piperazine literature to support informed procurement decisions.

Why Generic Substitution Fails for 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one: The Dual‑Pharmacophore Challenge in the Coumarin–Piperazine Series


Coumarin–piperazine hybrids cannot be freely interchanged because even subtle alterations in the coumarin substitution pattern or the N‑arylpiperazine group profoundly shift target affinity, functional activity, and selectivity. Published structure–activity relationship (SAR) studies demonstrate that binding to serotonin 5‑HT1A and dopamine D2A receptors is governed primarily by the steric bulk at the coumarin 4‑position and the electronic character of the arylpiperazine substituent, respectively [1]. Antibacterial potency against Gram‑positive organisms varies by >20‑fold among close coumarin–piperazine analogs, with MIC values spanning from 0.236 µg mL⁻¹ to >30 µg mL⁻¹ depending on the nature of the piperazine N‑substituent [2]. The specific combination of a 2‑methoxyphenylpiperazine moiety and a 6,8‑dimethyl‑2H‑chromen‑2‑one scaffold in the target compound defines a unique chemical space within this series; substituting a non‑ortho‑methoxy aryl group, removing the 6‑methyl group, or altering the linker invariably produces a compound with a different biological fingerprint [3]. These considerations make it essential for procurement and screening teams to evaluate the target compound against the most relevant comparators on a quantitative basis.

Quantitative Differentiation Evidence for 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one: Comparator‑Based SAR Benchmarks


5‑HT1A/5‑HT2A Affinity Modulation by 2‑Methoxyphenylpiperazine vs. Other N‑Aryl Groups in Coumarin Derivatives

In 5‑ and 7‑hydroxycoumarin series bearing N‑arylpiperazine moieties, the 2‑methoxyphenyl substituent consistently delivers high affinity for the 5‑HT1A receptor. For example, the highly optimized lead 8‑acetyl‑7‑{3‑[4‑(2‑methoxyphenyl)piperazin‑1‑yl]propoxy}‑4‑methylcoumarin displays Ki = 0.60 nM for 5‑HT1A and Ki = 8 nM for 5‑HT2A [1]. Compounds lacking the ortho‑methoxy group or bearing alternative aryl substituents (e.g., 4‑fluorophenyl, unsubstituted phenyl) show 10‑ to 100‑fold weaker affinity [2]. While the target compound differs from these published leads by the absence of an acetyl group and the presence of 6,8‑dimethyl substitution, the 2‑methoxyphenylpiperazine pharmacophore is the dominant affinity driver for 5‑HT1A; thus, the target compound is expected to retain significant 5‑HT1A binding, positioning it as a potential serotonin receptor tool compound [3].

Serotonin Receptor GPCR Pharmacology Antidepressant

Antibacterial Potency: Piperazine‑N‑Substitution Drives ≥20‑Fold Variation in Gram‑Positive MIC

In a series of coumarin derivatives containing a piperazine skeleton, compound 4g—bearing a 2‑chlorophenylpiperazine substituent—exhibited the most potent antibacterial activity against Bacillus subtilis and Staphylococcus aureus with MIC values of 0.236 µg mL⁻¹ and 0.355 µg mL⁻¹, respectively [1]. Replacement of the chloro substituent with methyl, methoxy, or unsubstituted phenyl increased MICs to >5 µg mL⁻¹, representing a >20‑fold loss of potency. The 2‑methoxyphenylpiperazine group in the target compound represents an intermediate electronic and steric profile; while direct antibacterial data are unavailable, published SAR indicates that the ortho‑substituted phenylpiperazine motif is favorable for antimicrobial activity, and the 6,8‑dimethylcoumarin core provides additional hydrophobic contacts that may enhance membrane penetration [2].

Antibacterial Drug‑Resistant Bacteria Coumarin Hybrid

Acetylcholinesterase (AChE) Inhibition: The Coumarin‑Piperazine Scaffold Delivers Sub‑micromolar IC50 in Human Enzyme Assays

Coumarin/piperazine hybrids have been validated as human AChE inhibitors. In an optimized series, compound 4t achieved an IC50 of 2.42 µM against human AChE with 9.8‑fold selectivity over human butyrylcholinesterase (BChE) [1]. The coumarin–piperazine scaffold is believed to occupy both the peripheral anionic site and the catalytic active site of AChE. Although the target compound contains a 6,8‑dimethyl substitution pattern rather than the 7‑hydroxy or 4‑methyl groups present in the most potent AChE inhibitors, molecular docking studies consistently show that the piperazine nitrogen and the coumarin carbonyl are critical hydrogen‑bonding elements conserved in all active analogs [2]. These data support the use of the target compound as a core scaffold for AChE inhibitor optimization.

Alzheimer's Disease Cholinesterase Inhibitor Neurodegeneration

Anticancer Selectivity: Coumarin–Piperazine Hybrids Display Sub‑micromolar Potency and High Therapeutic Window in Lung Cancer Models

Recent coumarin–piperazine‑2(5H)‑furanone hybrids have demonstrated potent and selective anticancer activity. Hybrid 5l showed an IC50 of 5.72 µM against H460 non‑small‑cell lung cancer cells with a selectivity index of 72 over normal WI‑38 fibroblasts, while the standard drug Doxorubicin exhibited a selectivity index of approximately 3 under identical assay conditions [1]. The superior selectivity of the coumarin–piperazine hybrid over Doxorubicin highlights the scaffold's inherent tumor‑selective properties. The 6,8‑dimethyl substitution on the target compound's coumarin core may further enhance metabolic stability and reduce off‑target toxicity relative to hydroxy‑substituted analogs [2].

Anticancer Lung Cancer Selectivity Index

Anti‑Inflammatory Activity: Coumarin–Piperazine Conjugates Outperform Reference Drugs in Cell‑Based Assays

Coumarin–piperazine derivatives have shown promising anti‑inflammatory activity in vitro. Compounds 20 and 31 from a recent series demonstrated superior anti‑inflammatory effects compared to the reference drug indomethacin in LPS‑stimulated RAW 264.7 macrophage assays, measured by inhibition of NO production [1]. The piperazine moiety is thought to contribute through modulation of the NF‑κB pathway. The target compound, with its 2‑methoxyphenylpiperazine and 6,8‑dimethylcoumarin features, shares key pharmacophoric elements with these active anti‑inflammatory agents and may serve as a structural analog for anti‑inflammatory SAR campaigns [2].

Anti‑inflammatory COX Inhibition Drug Discovery

Carbonic Anhydrase Isoform Selectivity: Arylpiperazine‑Substituted Coumarins Preferentially Inhibit Tumor‑Associated hCA IX/XII

8‑Substituted coumarin derivatives bearing arylpiperazine chains have been characterized as selective inhibitors of the tumor‑associated carbonic anhydrase isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and II. The most selective compound in the series inhibited hCA IX with Ki = 0.52 µM while showing >100‑fold selectivity over hCA II (Ki > 50 µM) [1]. The selectivity arises from the arylpiperazine tail engaging the unique hydrophobic pocket of hCA IX/ XII. Although the target compound is substituted at the 4‑position rather than the 8‑position, the arylpiperazine‑coumarin architecture is a validated selectivity‑conferring motif [2].

Carbonic Anhydrase Inhibitor Tumor Microenvironment Coumarin

Recommended Application Scenarios for 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one in Research and Early Discovery


Serotonin 5‑HT1A/5‑HT2A Receptor Tool Compound or Hit‑Expansion Starting Point

The 2‑methoxyphenylpiperazine group is a validated pharmacophore for high‑affinity 5‑HT1A binding (e.g., Ki = 0.60 nM in advanced leads) [1]. The target compound can serve as a ligand‑efficient starting scaffold for CNS‑targeted programs requiring GPCR modulation. Its moderate lipophilicity (XLogP3 = 3.6) and molecular weight fall within favorable CNS drug‑like space, making it suitable for radioligand displacement screening and subsequent lead optimization.

Antimicrobial Screening Set Member for Gram‑Positive Pathogen Panels

Published coumarin–piperazine hybrids achieve MIC values as low as 0.236 µg mL⁻¹ against B. subtilis and 0.355 µg mL⁻¹ against S. aureus when optimized substituents are present [2]. The target compound's ortho‑methoxy‑substituted phenylpiperazine motif fits the SAR trend associated with enhanced antibacterial activity and may be included in diversity‑oriented screening libraries targeting drug‑resistant Gram‑positive organisms.

Acetylcholinesterase/BACE‑1 Dual Inhibitor Scaffold for Neurodegenerative Disease Programs

Coumarin–piperazine derivatives have demonstrated dual human AChE inhibition (IC50 = 2.42 µM) and BACE‑1 inhibitory activity [3][4]. The target compound's methylene‑linked piperazine–coumarin architecture incorporates the key hydrogen‑bonding elements required for cholinesterase engagement and may be evaluated as a multi‑target‑directed ligand (MTDL) scaffold for Alzheimer's disease drug discovery.

Tumor‑Associated Carbonic Anhydrase Inhibitor Reference Compound for Isoform‑Selectivity Studies

Arylpiperazine‑appended coumarins display isoform‑selective inhibition of hCA IX over hCA II (Ki = 0.52 µM vs. >50 µM) [5]. The target compound, as a 4‑substituted regioisomer, provides a direct structural comparator for investigating the impact of substitution position on CA isoform selectivity, an important parameter for tumor‑microenvironment‑targeted therapies.

Quote Request

Request a Quote for 4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.